EINECS 233-522-4
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Overview
Description
EINECS 233-522-4 is an organic compound with the molecular formula C14H15N3O3SNa and a molecular weight of 327.334 g/mol. It is a sodium salt of an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 233-522-4 typically involves the diazotization of 4-amino-M-toluidine followed by coupling with toluene-3-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
EINECS 233-522-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
EINECS 233-522-4 has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various molecular targets. These interactions can affect cellular pathways and processes, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-[(4-amino-M-tolyl)azo]benzenesulphonate
- Sodium 2-[(4-amino-M-tolyl)azo]toluene-4-sulphonate
Uniqueness
EINECS 233-522-4 is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles.
Properties
CAS No. |
10213-99-7 |
---|---|
Molecular Formula |
C14H14N3NaO3S |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
CKZGHZKZVVYPFS-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
10213-99-7 | |
Origin of Product |
United States |
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